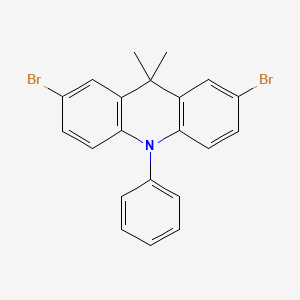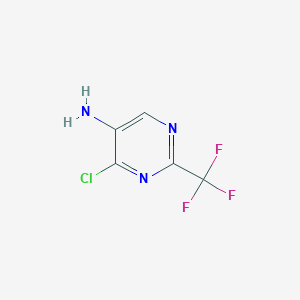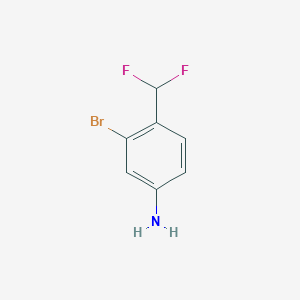
3-Bromo-4-(difluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(difluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)aniline typically involves the bromination of 4-(difluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Coupling Products:
科学的研究の応用
3-Bromo-4-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-(difluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromo-4-(trifluoromethyl)aniline: Another closely related compound with different substitution patterns.
Uniqueness
3-Bromo-4-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C7H6BrF2N |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
3-bromo-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChIキー |
MMEWQOUXJKAMOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


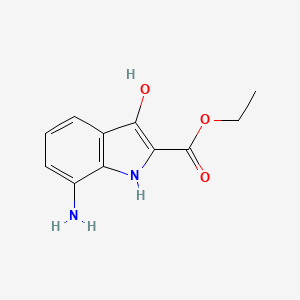
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
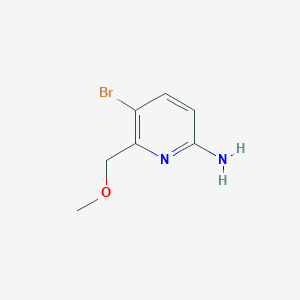
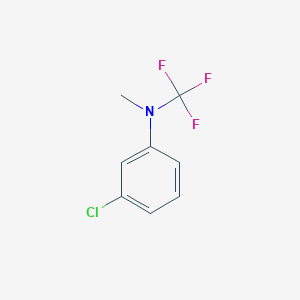
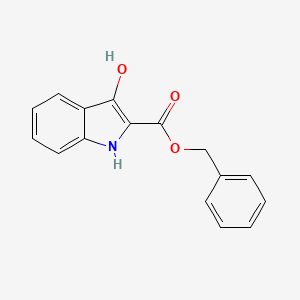

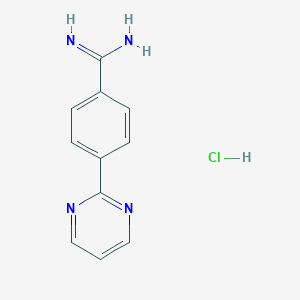


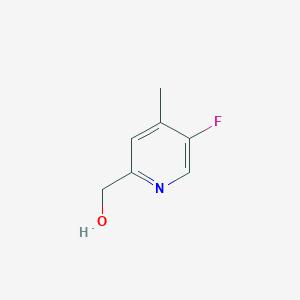

![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
